molecular formula C11H11ClFNO B2816347 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine CAS No. 2327333-18-4

1-(3-Chloro-5-fluorobenzoyl)pyrrolidine

Cat. No.: B2816347
CAS No.: 2327333-18-4
M. Wt: 227.66
InChI Key: SGRGHAWFHGLVRV-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with chlorine (Cl) at position 3 and fluorine (F) at position 5 on the aromatic ring. Pyrrolidine-based compounds are widely recognized for their role in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRGHAWFHGLVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluorobenzoyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine and related pyrrolidine derivatives:

Compound Name Molecular Formula Substituents on Aromatic Ring Functional Groups Molecular Weight (g/mol) Key Properties/Activities
1-(3-Chloro-5-fluorobenzoyl)pyrrolidine C₁₁H₁₀ClFNO 3-Cl, 5-F Benzoyl, Pyrrolidine 229.65 Potential anticancer/antiviral
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid C₁₁H₉F₂NO₃ 2-F, 4-F Oxo, Carboxylic acid 241.19 Anti-inflammatory, anticancer
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine C₁₁H₁₄BrNO₂S 3-Br, 5-CH₃ Sulfonyl, Pyrrolidine 304.20 Synthetic intermediate, irritant
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol C₁₁H₁₂F₃NO 3-CF₃ Hydroxyl, Pyrrolidine 231.21 Enzyme inhibition (inferred)

Biological Activity

1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

Antimicrobial Properties

Research indicates that 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine exhibits notable antimicrobial activity. In a study, it was shown to inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. The compound's efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, with results indicating significant inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it significantly inhibited the proliferation of cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent mechanism of action that warrants further investigation into its therapeutic potential in oncology .

Interaction with Cellular Pathways

The biological activity of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is attributed to its ability to interact with specific cellular pathways. For instance, it has been identified as a selective agonist for the TRPM5 ion channel, which plays a crucial role in various physiological processes including taste perception and gastrointestinal motility. This interaction suggests potential applications in treating gastrointestinal disorders .

Study 1: Antimicrobial Efficacy

In a controlled study, 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine was tested against several bacterial strains. The following table summarizes the MIC values obtained:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These results indicate that the compound exhibits strong antimicrobial properties, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of the compound on L1210 cells. The findings are presented below:

Treatment Concentration (µM)Cell Viability (%)
0.190
170
1030

The data shows a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with pyrrolidine. Key parameters include:

  • Temperature: Maintain 0–5°C during acyl chloride formation to minimize side reactions .
  • Solvent Choice: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity and solubility .
  • Reaction Time: Monitor via TLC, with typical reaction completion in 4–6 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the benzoyl-pyrrolidine linkage. Key signals: ~7.4–7.6 ppm (aromatic protons), 3.5–3.7 ppm (pyrrolidine N–CH2_2), and 1.8–2.0 ppm (pyrrolidine ring protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 257.05) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound during synthesis and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to potential irritant vapors from acyl chloride intermediates .
  • Storage: Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or degradation .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs, as pyrrolidine derivatives often modulate these targets .
  • Assay Types:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC50_{50} determination .
    • Cellular Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (e.g., solvent polarity, stoichiometry) and identify critical factors .
  • Intermediate Trapping: Use quenching studies or in-situ IR to detect side products (e.g., hydrolyzed benzoyl chloride) .
  • Yield Reproducibility: Standardize reagent drying (e.g., molecular sieves for solvents) and monitor humidity (<30% RH) .

Q. What computational methods aid in optimizing reaction pathways and predicting regioselectivity?

Methodological Answer:

  • Quantum Mechanics (QM): Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular Dynamics (MD): Simulate solvation effects to explain solvent-dependent regioselectivity .

Q. What strategies are effective for separating enantiomers if chirality is introduced during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases .
  • Kinetic Resolution: Employ chiral catalysts (e.g., Jacobsen’s salen-Co) to selectively acylatedesired enantiomers .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with simulated data .

Q. How can researchers identify biological targets and elucidate mechanisms of action?

Methodological Answer:

  • Chemoproteomics: Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics to purified proteins (e.g., kinases) .
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify synthetic lethal partners .

Q. How should reaction intermediates be analyzed to troubleshoot low yields or side reactions?

Methodological Answer:

  • In-Situ Monitoring: Use ReactIR™ to track intermediate formation (e.g., acyl chloride peaks at 1775 cm1^{-1}) .
  • Isolation by Prep-TLC: Separate intermediates using silica gel TLC (ethyl acetate/hexane) and characterize via 19^19F NMR .
  • Isotope Labeling: Introduce 18^{18}O or 13^{13}C labels to trace reaction pathways via MS/MS .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with Br, vary fluorophenyl positions) and test bioactivity .
  • 3D-QSAR: Build CoMFA or CoMSIA models using biological data to guide rational design .
  • Crystallography: Solve X-ray structures of target-ligand complexes to identify critical binding interactions .

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